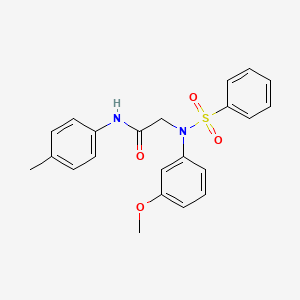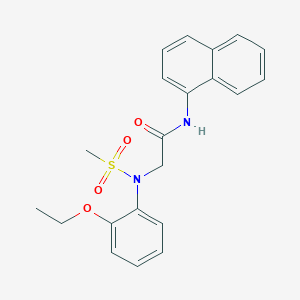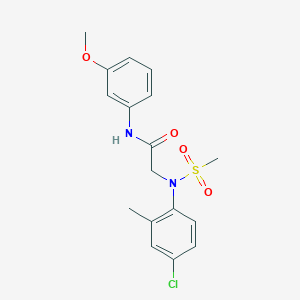![molecular formula C18H22N2O5S B3451806 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3451806.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide
Vue d'ensemble
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide, commonly known as DMSO-PEG-Glycine, is a chemical compound widely used in scientific research. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the human body. DMSO-PEG-Glycine is a versatile compound that has many applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of DMSO-PEG-Glycine is not fully understood. However, it is believed to act as a stabilizer for proteins and enzymes by preventing denaturation and aggregation. It is also thought to enhance the solubility of hydrophobic compounds in aqueous solutions. DMSO-PEG-Glycine is also known to have antioxidant properties and can scavenge free radicals in vitro.
Biochemical and Physiological Effects:
DMSO-PEG-Glycine has several biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic compounds in aqueous solutions. It is also known to stabilize proteins and enzymes, thereby increasing their activity and half-life. DMSO-PEG-Glycine has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been reported to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMSO-PEG-Glycine has several advantages for laboratory experiments. It is a versatile compound that can be used for a variety of applications. It is also easy to handle and has a long shelf life. DMSO-PEG-Glycine is also relatively non-toxic and has low immunogenicity. However, there are also some limitations to its use. It can interfere with some assays, particularly those involving colorimetric or fluorescent detection methods. It can also cause precipitation of some proteins at high concentrations.
Orientations Futures
There are several future directions for the use of DMSO-PEG-Glycine in scientific research. One area of interest is the development of new applications for the compound in drug discovery and delivery. Another area is the investigation of its antioxidant and anti-inflammatory properties in vivo. Additionally, the use of DMSO-PEG-Glycine as a stabilizer for proteins and enzymes in biotechnology applications is an area of active research. Finally, the synthesis of new derivatives of DMSO-PEG-Glycine with improved properties is an area of ongoing investigation.
Applications De Recherche Scientifique
DMSO-PEG-Glycine has many applications in scientific research. It is commonly used as a protecting group for amino acids during peptide synthesis. It is also used as a reagent for the synthesis of various bioactive compounds such as inhibitors of proteases and kinases. DMSO-PEG-Glycine is also used as a crosslinking agent for the preparation of hydrogels and other biomaterials. Additionally, it is used as a stabilizer for proteins and enzymes in solution.
Propriétés
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-12-7-13(2)9-14(8-12)20(11-18(19)21)26(22,23)15-5-6-16(24-3)17(10-15)25-4/h5-10H,11H2,1-4H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDAHPQQYZPAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



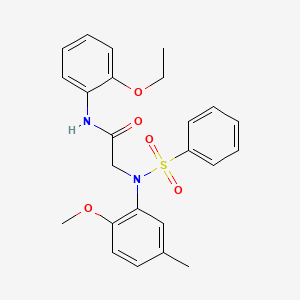
![N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3451745.png)
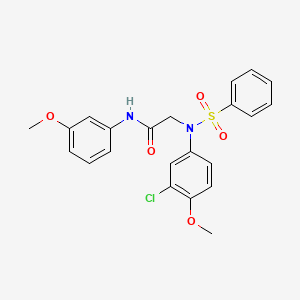



![3-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3451773.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B3451775.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3451788.png)


